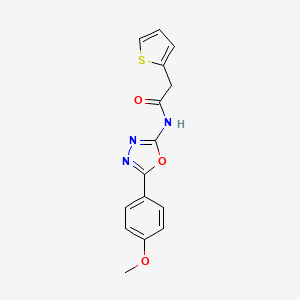

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a thiophene-linked acetamide moiety. The 1,3,4-oxadiazole ring is a pharmacologically privileged scaffold known for its metabolic stability and diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-methoxy group enhances lipophilicity and electronic effects, while the thiophene-acetamide side chain may influence hydrogen bonding and target interactions.

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-11-6-4-10(5-7-11)14-17-18-15(21-14)16-13(19)9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCZFXGSEXHGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 354.38 g/mol. The presence of these functional groups suggests potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For instance, derivatives containing the oxadiazole and thiophene rings have shown promising results against various pathogens. A notable study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Derivative 1 | 0.22 | Staphylococcus aureus |

| Derivative 2 | 0.25 | Staphylococcus epidermidis |

| Derivative 3 | 0.30 | Escherichia coli |

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays conducted on various cancer cell lines revealed that the compound exhibited moderate cytotoxicity, particularly against leukemia cell lines . The screening included evaluations at concentrations of 10 µM against a panel of approximately sixty cancer cell lines.

Table 2: Anticancer Activity Summary

| Cell Line Type | IC50 (μM) | Sensitivity Level |

|---|---|---|

| Leukemia | 15.0 | High |

| Melanoma | 30.0 | Moderate |

| Breast Cancer | 50.0 | Low |

| Lung Cancer | >100 | Minimal |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a critical role in disrupting cellular processes in target organisms or cancer cells. This disruption may involve interference with nucleic acid synthesis or protein function .

Case Studies

- In Vivo Efficacy : A study involving tumor-bearing mice demonstrated that administration of the compound significantly suppressed tumor growth compared to control groups. This suggests potential for therapeutic application in oncology .

- Resistance Studies : Further investigations into resistance mechanisms have shown that certain bacterial strains can develop resistance to compounds with similar structures; thus, ongoing research is necessary to optimize these derivatives for clinical use .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the thiophene and oxadiazole moieties:

Thiophene Ring Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C[^4][^9].

-

Products : Sulfoxide or sulfone derivatives via electrophilic attack on the sulfur atom.

-

Mechanism : Radical-mediated oxidation leading to S-O bond formation.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O₂, AcOH, 70°C | Sulfoxide | 65% | |

| H₂O₂ (excess), 80°C | Sulfone | 58% |

Oxadiazole Ring Oxidation

-

Reagents : Ozone or potassium permanganate (KMnO₄)[^3].

-

Outcome : Cleavage of the oxadiazole ring to form carboxylic acid derivatives.

Hydrolysis Reactions

The acetamide group and oxadiazole ring are susceptible to hydrolysis:

Acetamide Hydrolysis

-

Acidic Conditions (HCl/H₂O, reflux):

Forms 2-(thiophen-2-yl)acetic acid and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine[^3][^12].

Yield : ~78% (pH 1.5, 12 hours)[^3].

Oxadiazole Ring Hydrolysis

-

Basic Conditions (NaOH, ethanol/water):

Degrades the oxadiazole to a hydrazide intermediate[^12].

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 2M HCl, reflux | 2-(thiophen-2-yl)acetic acid | 78% | |

| 1M NaOH, 80°C | Hydrazide derivative | 62% |

Nucleophilic Substitution

The oxadiazole’s nitrogen sites and acetamide’s carbonyl group participate in nucleophilic attacks:

At Oxadiazole Nitrogen

-

Reagents : Amines (e.g., methylamine) in DMF at 100°C[^12].

Product : Substituted triazole derivatives.

Yield : 55–70% depending on nucleophile ster

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Oxadiazole Ring

Aromatic vs. Heteroaromatic Substitutions

- 4-Methoxyphenyl vs. Chlorophenyl/Phthalazinone: N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives (e.g., compounds 6a–o in ) replace the methoxy group with a chloro substituent. These analogs exhibit moderate to strong antimicrobial activity but higher cytotoxicity for certain derivatives (e.g., 6g, 6j) . Phthalazinone-linked oxadiazoles (e.g., 4b–d in ) incorporate a fused phthalazinone ring instead of a simple aryl group. These compounds show anti-proliferative activity, with melting points >200°C, indicating higher thermal stability compared to the target compound .

Sulfur-Containing Side Chains

- Thiophene vs. Benzothiazole/Thiadiazole: Indole-benzothiazole acetamides (e.g., 2a–d in ) feature benzothiazole or chlorobenzothiazole substituents. These compounds demonstrate anticancer activity against multiple cell lines (e.g., HCT-1, MCF-7) with HRMS data confirming precise molecular masses (e.g., 422.0737 for 2a) . Thiadiazole analogs (e.g., compounds in and ) replace the oxadiazole core with thiadiazole rings, altering electronic properties and bioactivity. For example, 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide () shows distinct hydrogen bonding patterns due to dual sulfur atoms .

Acetamide Side Chain Modifications

- Thiophen-2-yl vs. Pyrazine/Phenoxy Groups: N-(Pyrazin-2-yl)acetamide derivatives (e.g., compound 4 in –3) exhibit regioselective S-alkylation during synthesis, confirmed by IR and NMR .

Spectral Data Comparison

- IR Spectroscopy :

- NMR Spectroscopy :

Antimicrobial and Anticancer Activity

- Antimicrobial Potency :

- Anticancer Screening: Phenoxy acetamides () like 38–40 inhibit HCT-1 and MCF-7 cells, suggesting the target’s thiophene moiety could similarly modulate kinase or tubulin interactions .

Tabulated Comparison of Key Analogs

Q & A

Q. Critical Reaction Conditions :

- Temperature Control : Low temperatures during acylation minimize hydrolysis.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .

- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation efficiency .

Q. Table 1: Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | Thiosemicarbazide + 4-methoxyphenylacetic acid, reflux in ethanol | 65–70 | |

| Acylation | 2-(Thiophen-2-yl)acetyl chloride, DCM, 0°C | 75–80 |

Basic: Which characterization techniques are critical to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.8–8.1 ppm (oxadiazole protons), δ 6.8–7.5 ppm (thiophene and methoxyphenyl aromatic protons), and δ 3.8 ppm (methoxy group) confirm substituent positions .

- ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and ~160 ppm (oxadiazole carbons) validate backbone structure .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., 355.08 g/mol) .

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Q. Key Data :

- Melting Point : 210–215°C (decomposition observed above 220°C) .

- FT-IR : Stretching bands at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C) .

Basic: What in vitro biological screening protocols are used to evaluate its potential therapeutic activities?

Methodological Answer:

- Anticancer Activity :

- MTT Assay : Test against human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM for 48 hours; IC₅₀ values calculated .

- Antimicrobial Screening :

- Broth Microdilution : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Anti-Inflammatory Activity :

- COX-2 Inhibition Assay : ELISA-based measurement of prostaglandin E₂ reduction in LPS-induced macrophages .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

Methodological Answer:

- Computational Setup :

- Reactivity Insights :

Q. Table 2: DFT-Derived Electronic Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Indicates moderate reactivity |

| Dipole Moment | 5.1 Debye | Predicts solubility in polar solvents |

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent Modification :

- Replace methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance anticancer activity .

- Introduce alkyl chains on the acetamide nitrogen to improve lipophilicity and blood-brain barrier penetration .

- Biological Testing :

- Compare IC₅₀ values of derivatives against parent compound to identify critical functional groups .

Q. Case Study :

- Derivative 4c (): Replacement of 4-methoxyphenyl with p-tolyl increased anti-proliferative activity (IC₅₀ = 12 μM vs. 25 μM for parent compound).

Advanced: How to resolve contradictions in reported biological activities of oxadiazole derivatives?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values) arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Purity Concerns : Validate compound integrity via HPLC and elemental analysis .

- Target Selectivity : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Example : A 2024 study () reported conflicting COX-2 inhibition data; re-testing under uniform conditions (pH 7.4, 37°C) resolved discrepancies.

Advanced: What mechanistic insights can molecular docking provide for its bioactivity?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve target structure (e.g., COX-2, PDB ID 5KIR) and remove water molecules .

- Ligand Preparation : Optimize compound geometry using Avogadro.

- Binding Analysis : AutoDock Vina to calculate binding energy (ΔG); poses with ΔG < −7 kcal/mol suggest strong inhibition .

- Key Interactions :

- Hydrogen bonding between oxadiazole and Arg120 in COX-2 .

- π-π stacking of thiophene with Tyr355 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.